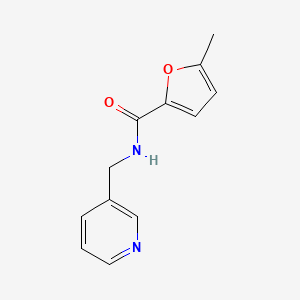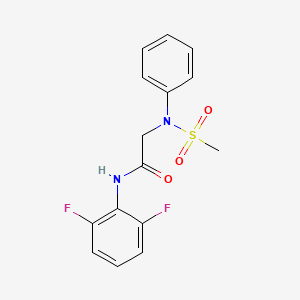
5-methyl-N-(3-pyridinylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(3-pyridinylmethyl)-2-furamide, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPF is a furan derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the production of prostaglandins, which are mediators of inflammation. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
5-methyl-N-(3-pyridinylmethyl)-2-furamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. In addition, 5-methyl-N-(3-pyridinylmethyl)-2-furamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-methyl-N-(3-pyridinylmethyl)-2-furamide in lab experiments is its unique biochemical and physiological effects, which make it a promising candidate for drug development. However, one of the limitations of using 5-methyl-N-(3-pyridinylmethyl)-2-furamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide and its potential side effects.
Orientations Futures
There are several future directions for 5-methyl-N-(3-pyridinylmethyl)-2-furamide research. One potential direction is the development of 5-methyl-N-(3-pyridinylmethyl)-2-furamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another potential direction is the development of 5-methyl-N-(3-pyridinylmethyl)-2-furamide-based drugs for cancer therapy. Future studies should also focus on understanding the mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide and its potential side effects, as well as improving its solubility in water for in vivo administration.
Méthodes De Synthèse
The synthesis method for 5-methyl-N-(3-pyridinylmethyl)-2-furamide involves the reaction of 5-methylfuran-2-carboxylic acid with 3-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by recrystallization to obtain pure 5-methyl-N-(3-pyridinylmethyl)-2-furamide.
Applications De Recherche Scientifique
5-methyl-N-(3-pyridinylmethyl)-2-furamide has been extensively studied in scientific research for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-4-5-11(16-9)12(15)14-8-10-3-2-6-13-7-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJCEGRXPPFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)
![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)


![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)